molecular formula C8H19O2PS2 B8675884 O,O-Diisobutyl hydrogen dithiophosphate CAS No. 2253-52-3

O,O-Diisobutyl hydrogen dithiophosphate

Cat. No.: B8675884
CAS No.: 2253-52-3
M. Wt: 242.3 g/mol
InChI Key: SYFIMIPHNTZHIN-UHFFFAOYSA-N
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Description

O,O-Diisobutyl hydrogen dithiophosphate is an organophosphorus compound known for its applications in various industrial and chemical processes. This compound is characterized by its unique structure, which includes a phosphorodithioic acid core with two 2-methylpropyl ester groups attached. It is commonly used as an additive in lubricants and as a corrosion inhibitor.

Preparation Methods

The synthesis of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester typically involves the reaction of phosphorodithioic acid with 2-methylpropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The general reaction can be represented as follows:

Phosphorodithioic acid+2MethylpropanolPhosphorodithioic acid, O,O-bis(2-methylpropyl) ester+Water\text{Phosphorodithioic acid} + 2 \text{Methylpropanol} \rightarrow \text{O,O-Diisobutyl hydrogen dithiophosphate} + \text{Water} Phosphorodithioic acid+2Methylpropanol→Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester+Water

Chemical Reactions Analysis

O,O-Diisobutyl hydrogen dithiophosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphorothioates.

    Reduction: Reduction reactions can convert it back to phosphorodithioic acid.

    Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

O,O-Diisobutyl hydrogen dithiophosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Investigated for its potential use in biological systems as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Widely used as an additive in lubricants to enhance their performance and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester involves its interaction with metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

O,O-Diisobutyl hydrogen dithiophosphate can be compared with other similar compounds, such as:

  • Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester
  • Phosphorodithioic acid, O,O-bis(2-ethylbutyl) ester
  • Phosphorodithioic acid, O,O-bis(2-methylbutyl) ester

These compounds share a similar core structure but differ in the ester groups attached. The uniqueness of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester lies in its specific ester groups, which confer distinct physical and chemical properties, making it suitable for specific applications.

Properties

CAS No.

2253-52-3

Molecular Formula

C8H19O2PS2

Molecular Weight

242.3 g/mol

IUPAC Name

bis(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H19O2PS2/c1-7(2)5-9-11(12,13)10-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,12,13)

InChI Key

SYFIMIPHNTZHIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=S)(OCC(C)C)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a four-necked flask equipped with a stirrer, condenser, dropping funnel and thermometer were added 608 g (8.2 moles) of 2-methyl-1-propanol and the contents were heated to 60° C. At that temperature, 444.5 g (2.0 mole) of phosphorus pentasulfide was added portion-wise over a 3-hour period with agitation. After all of the sulfide reactant was introduced, the temperature was raised to 65° C. and held for 3 hours. The evolution of hydrogen sulfide gas was trapped by a caustic scrubber which indicates a substantially complete reaction. The reaction was then allowed to cool to ambient temperature under a nitrogen blanket and the solution was filtered through diatomaceous earth to produce a greenish fluid (927 g) as the desired phosphorodithioic acid.
Quantity
608 g
Type
reactant
Reaction Step One
Quantity
444.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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